

# Acid Red 73: Application Notes and Protocols for Histological Counterstaining

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Acid red 73

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## Introduction

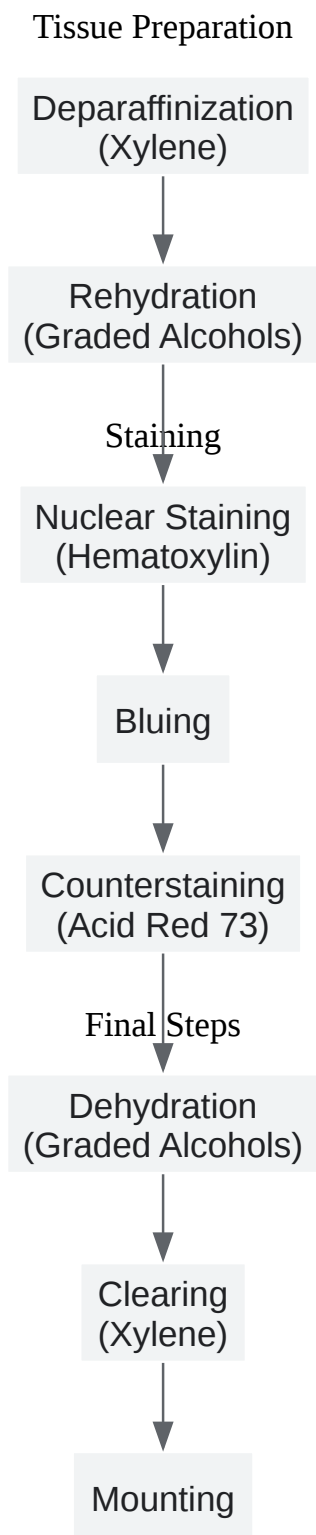
**Acid Red 73**, also known as C.I. 27290, Crocein Scarlet MOO, or Woodstain Scarlet, is a synthetic double azo dye.<sup>[1]</sup> While primarily utilized in the textile and leather industries, its properties as an acid dye present potential applications in histology as a counterstain for cytoplasm, muscle, and connective tissue.<sup>[1]</sup> Acid dyes are anionic, carrying a negative charge, which allows them to bind to cationic (basic) components in tissue sections, such as proteins in the cytoplasm and extracellular matrix.<sup>[2]</sup> This document provides detailed application notes and protocols for the use of **Acid Red 73** as a counterstain in histological preparations, offering a potential alternative to more commonly used red counterstains like Eosin Y and Acid Fuchsin.

## Principle of Staining

The primary mechanism of staining with **Acid Red 73** in histology is an electrostatic interaction. The negatively charged sulfonate groups on the **Acid Red 73** molecule are attracted to positively charged amino groups on proteins within the tissue. The intensity of this staining is pH-dependent, with a more acidic environment enhancing the positive charge of tissue proteins and thus promoting stronger dye binding.<sup>[2]</sup>

## General Workflow for Histological Staining

The use of **Acid Red 73** as a counterstain follows the standard workflow for histological staining of paraffin-embedded tissues. This process involves deparaffinization, rehydration, nuclear staining (typically with hematoxylin), counterstaining with **Acid Red 73**, dehydration, and finally clearing and mounting.



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General workflow for histological staining with a counterstain.

## Application and Performance

While specific quantitative data for **Acid Red 73** as a histological counterstain is not extensively documented in scientific literature, its properties suggest it can be a viable option for providing red counterstaining to contrast with blue hematoxylin-stained nuclei. It has been noted for its potential in demonstrating muscle fibers.[\[2\]](#)

## Comparative Data of Common Red Counterstains

To provide context, the following table summarizes the general characteristics of commonly used red acid dyes in histology. The performance of **Acid Red 73** is inferred based on its properties as an acid dye and would require optimization for specific applications.

Dye Name	C.I. Number	Typical Color	Staining Time (approx.)	Key Characteristics
Acid Red 73	27290	Red	1-5 minutes (estimated)	Potential for strong cytoplasmic and muscle staining.
Eosin Y	45380	Pink to Red	30 seconds - 2 minutes	Most common counterstain; provides excellent cytoplasmic detail.
Acid Fuchsin	42685	Deep Red	1-5 minutes	A key component of many trichrome stains for connective tissue. <a href="#">[3]</a>
Nuclear Fast Red	60760	Red	~5 minutes	Primarily a nuclear stain, but provides red coloration. <a href="#">[4]</a>

## Experimental Protocols

The following protocols are provided as a starting point for the use of **Acid Red 73** as a counterstain. Optimization of staining times and solution concentrations may be necessary depending on the tissue type, fixation method, and desired staining intensity.

### Protocol 1: Hematoxylin and Acid Red 73 Staining

This protocol provides a standard method for nuclear and cytoplasmic staining.

Solutions:

- Harris' Hematoxylin Solution
- 1% Acid Alcohol: 1 ml HCl in 99 ml 70% ethanol.
- Bluing Agent: Scott's tap water substitute or a weak ammonia solution.
- **Acid Red 73** Staining Solution (0.5% - 1.0% w/v):
  - **Acid Red 73**: 0.5 g - 1.0 g
  - Distilled Water: 100 ml
  - Glacial Acetic Acid: 0.5 ml (to achieve a pH of approximately 2.5-3.0)

Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in two changes of xylene for 5 minutes each.
  - Transfer through two changes of 100% ethanol for 3 minutes each.
  - Transfer through two changes of 95% ethanol for 3 minutes each.
  - Rinse in running tap water for 5 minutes.
- Nuclear Staining:

- Stain in Harris' Hematoxylin for 5-15 minutes.[\[2\]](#)
- Wash in running tap water for 1-5 minutes.[\[2\]](#)
- Differentiate in 1% Acid Alcohol with a few brief dips.
- Wash in running tap water.
- Blue in a suitable bluing agent for 1-2 minutes.[\[2\]](#)
- Wash in running tap water for 5 minutes.
- Counterstaining:
  - Immerse slides in the **Acid Red 73** solution for 1-5 minutes.
  - Briefly wash in distilled water to remove excess stain.[\[2\]](#)
- Dehydration, Clearing, and Mounting:
  - Dehydrate through 95% ethanol (2 changes, 1 minute each) and 100% ethanol (2 changes, 2 minutes each).[\[2\]](#)
  - Clear in two changes of xylene for 5 minutes each.[\[2\]](#)
  - Mount with a permanent mounting medium.

## Protocol 2: Trichrome Staining with Acid Red 73 (Modified Masson's Trichrome)

**Acid Red 73** can potentially be used as a substitute for the red dye (e.g., Biebrich Scarlet-Acid Fuchsin) in a Masson's Trichrome stain to differentiate muscle from collagen.

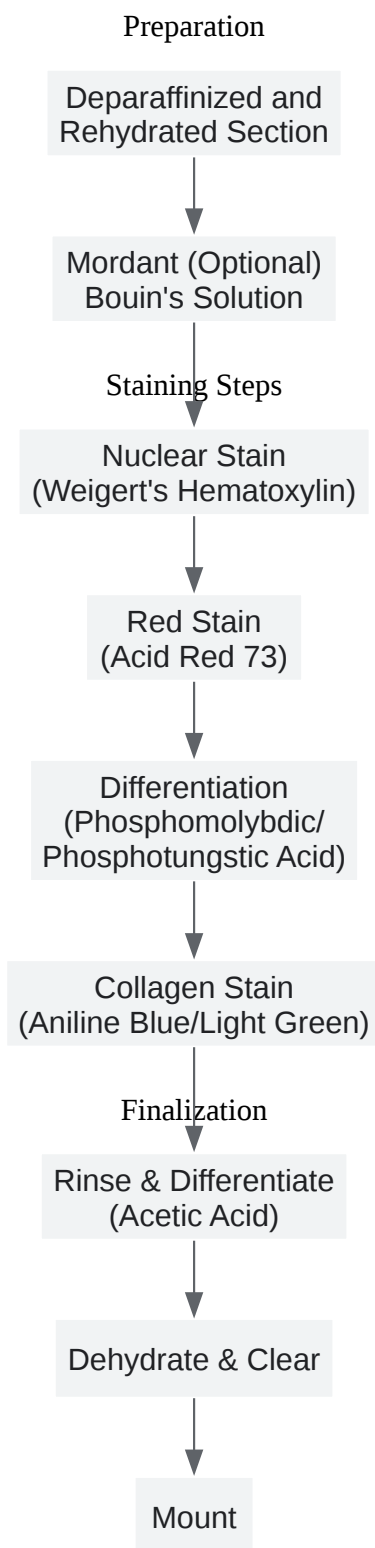
Solutions:

- Bouin's Solution (optional mordant)
- Weigert's Iron Hematoxylin

- **Acid Red 73** Solution (as prepared in Protocol 1)
- Phosphomolybdic/Phosphotungstic Acid Solution: 5g of each acid in 200 ml distilled water.
- Aniline Blue or Light Green Solution
- 1% Acetic Acid

Procedure:

- Deparaffinize and rehydrate sections to distilled water.
- (Optional) Mordant in Bouin's solution at 56°C for 1 hour or overnight at room temperature.
- Wash in running tap water to remove the yellow color.
- Stain nuclei with Weigert's iron hematoxylin for 10 minutes.
- Wash in running tap water.
- Stain with **Acid Red 73** solution for 5-15 minutes.
- Rinse briefly in distilled water.
- Differentiate in Phosphomolybdic/Phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.
- Stain in Aniline Blue or Light Green solution for 5-10 minutes.
- Rinse briefly in distilled water and differentiate in 1% acetic acid for 1-3 minutes.
- Dehydrate rapidly through graded alcohols, clear in xylene, and mount.



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Workflow for a modified Trichrome stain using **Acid Red 73**.

## Troubleshooting

- **Weak Staining:** Increase the concentration of the **Acid Red 73** solution, prolong the staining time, or ensure the pH of the staining solution is sufficiently acidic. Incomplete deparaffinization can also lead to weak staining.
- **Overstaining:** Decrease the concentration of the **Acid Red 73** solution or shorten the staining time. Differentiation with a weak acid or alcohol solution can also be used to remove excess stain.
- **Uneven Staining:** Ensure complete immersion of the slides in all solutions and adequate agitation.

## Conclusion

**Acid Red 73** presents a promising, though not extensively documented, alternative for red counterstaining in histology. Its properties as an acid dye make it suitable for staining cytoplasm, muscle, and connective tissue. The provided protocols offer a foundation for its use, but researchers are encouraged to optimize these methods for their specific needs to achieve the best results. Further comparative studies are needed to fully evaluate its performance against established counterstains.

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## References

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